REACTION_CXSMILES
|
[CH3:1]I.[H-].[Na+].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#N)=[C:8]([F:15])[CH:7]=1.C[N:17]([CH:19]=O)C>>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:1])([CH3:13])[C:19]#[N:17])=[C:8]([F:15])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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3.5 g
|
Type
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reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC#N)F
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated NH4Cl
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×150 mL)
|
Type
|
WASH
|
Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by flash column chromatography (0-20% EtOAc in hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C#N)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |